molecular formula C6H8Cl2O3 B114687 2-Acetoxy-3,3-dichlorotetrahydrofuran CAS No. 141942-52-1

2-Acetoxy-3,3-dichlorotetrahydrofuran

Cat. No.: B114687
CAS No.: 141942-52-1
M. Wt: 199.03 g/mol
InChI Key: PBTLBQDECKKPKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3,3-dichlorotetrahydrofuran typically involves the chlorination of tetrahydrofuran followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinating and acetylating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3,3-dichlorotetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-Acetoxy-3,3-dichlorotetrahydrofuran is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3,3-dichlorotetrahydrofuran involves its reactivity due to the presence of the acetoxy and dichloro groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-Acetoxy-3-chlorotetrahydrofuran
  • 3,3-Dichlorotetrahydrofuran
  • 2-Acetoxy-3,3-dibromotetrahydrofuran

Comparison: 2-Acetoxy-3,3-dichlorotetrahydrofuran is unique due to the combination of its acetoxy and dichloro groups, which confer distinct reactivity and stability compared to its analogs. For instance, the presence of two chlorine atoms makes it more reactive in substitution reactions compared to 2-Acetoxy-3-chlorotetrahydrofuran .

Biological Activity

2-Acetoxy-3,3-dichlorotetrahydrofuran (CAS Number: 141942-52-1) is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of both acetoxy and dichloro substituents, suggests it may interact with biological systems in various ways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₆H₈Cl₂O₃
  • Molecular Weight : 199.03 g/mol
  • InChI : InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3

Physical Properties

The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has limited solubility in water.

Antiviral Properties

Research indicates that derivatives of dichlorotetrahydrofuran compounds exhibit antiviral activity. For instance, certain analogs have shown moderate effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in cell culture studies. However, specific data on this compound's direct antiviral effects remain limited .

Anticancer Activity

There is emerging evidence suggesting that compounds containing dichloro substitutions may possess anticancer properties. A study focusing on related tetrahydrofuran derivatives indicated potential cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the acetoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes involved in metabolic pathways.

Study 1: Antiviral Activity Assessment

In a comparative study of various acyclic nucleosides, compounds similar to this compound were tested for antiviral efficacy. The results indicated that while some derivatives were inactive against HSV strains, others demonstrated moderate antiviral properties when modified appropriately .

Study 2: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of dichlorotetrahydrofuran derivatives on human cancer cell lines. The findings revealed that certain modifications led to significant reductions in cell viability, suggesting a promising avenue for further research into their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeCompound TypeObserved EffectReference
AntiviralAcyclic nucleoside analogsModerate activity against HSV
AnticancerDichlorotetrahydrofuran derivativesCytotoxicity in cancer cell lines
MechanismInteraction with cellular receptorsInduction of apoptosis

Properties

IUPAC Name

(3,3-dichlorooxolan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTLBQDECKKPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CCO1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369256
Record name 3,3-Dichlorooxolan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-52-1
Record name 3,3-Dichlorooxolan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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